molecular formula C7H13NO2 B14035346 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane

7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane

Katalognummer: B14035346
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: YPKZOFIAODXGMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group. The unique arrangement of these atoms within the ring system introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diol in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its interactions with biological molecules, which can provide insights into its potential as a drug candidate.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymer coatings and specialty chemicals.

Wirkmechanismus

The mechanism of action of 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, further influencing its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 7-Methyl-2,5-dioxa-8-azaspiro[35]nonane is unique due to the presence of the methyl group at the 7-positionThe methyl group introduces additional steric and electronic effects, which can affect the compound’s interactions with other molecules and its overall stability .

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

7-methyl-2,5-dioxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO2/c1-6-2-10-7(3-8-6)4-9-5-7/h6,8H,2-5H2,1H3

InChI-Schlüssel

YPKZOFIAODXGMM-UHFFFAOYSA-N

Kanonische SMILES

CC1COC2(CN1)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.